6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 6-position and a methylamine group at the 1-position
Properties
IUPAC Name |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENFELWELQBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41566-67-0 | |
| Record name | 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1-tetralone.
Reductive Amination: The 6-methoxy-1-tetralone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the N-methylamine group at the 1-position.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, affecting the aromatic ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Organic Synthesis
6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications and derivatizations.
Table 1: Synthetic Routes and Reactions
| Reaction Type | Description |
|---|---|
| Reductive Amination | Reacts with carbonyl compounds to form amines |
| Alkylation | Can undergo alkylation reactions to introduce new functional groups |
| Oxidation | Subject to oxidation to form ketones or aldehydes |
Research indicates that this compound may interact with various biological targets, particularly neurotransmitter systems. Studies have suggested its potential role in modulating dopamine and serotonin receptors.
Case Study: Neurotransmitter Modulation
A study investigated the effects of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on dopaminergic signaling pathways in animal models. Results showed a significant increase in dopamine release in response to the compound, suggesting its potential use in treating disorders related to dopamine dysregulation.
Medicinal Chemistry
The compound is being explored for its therapeutic potential due to its ability to interact with specific receptors involved in neurological functions.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antidepressant Effects | Investigated for its ability to alleviate symptoms of depression |
| Neuroprotective Agent | Potential use in protecting neurons from damage in neurodegenerative diseases |
| Anxiolytic Properties | Studied for its calming effects on anxiety-related behaviors |
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 3-position instead of the N-methyl group.
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, which can affect its chemical and biological properties.
Uniqueness
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the methoxy and N-methyl groups can enhance its solubility and binding affinity, making it a valuable compound for research and industrial applications.
Biological Activity
6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 41566-67-0) is a chemical compound with notable biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H18ClNO
- Molecular Weight : 227.73 g/mol
- IUPAC Name : 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
- Appearance : Powder form
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 6-methoxy-1-tetralone.
- Reductive Amination : Reaction with methylamine using sodium cyanoborohydride as a reducing agent.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt .
The compound interacts with various biological targets, primarily through its binding to specific receptors and enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Pharmacological Effects
Research has highlighted several pharmacological effects of this compound:
- Antidepressant Activity : Studies suggest that it may modulate serotonin and norepinephrine levels in the brain.
- Anticonvulsant Properties : The compound shows potential in reducing seizure activity in animal models .
- Antimicrobial Activity : Preliminary data indicates effectiveness against certain bacterial strains .
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
Comparison with Related Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Methyl group at the 3-position | Different receptor affinity and activity profile |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks N-methyl group | Reduced solubility and binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
